Cas no 921869-41-2 (3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

3,4,5-Trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold with multiple methoxy substituents. Its structural complexity confers potential biological activity, particularly in medicinal chemistry applications. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability. The benzofuran and thiazole moieties are known pharmacophores, suggesting possible interactions with enzymatic targets or receptors. This compound may serve as a valuable intermediate in drug discovery, particularly for exploring structure-activity relationships in kinase inhibition or antimicrobial research. Its well-defined synthetic route allows for precise modifications to optimize physicochemical or pharmacological properties.
3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921869-41-2 structure
Product name:3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921869-41-2
MF:C22H20N2O6S
MW:440.469004631042
CID:5906371
PubChem ID:18570611

3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • F2252-0023
    • 921869-41-2
    • 3,4,5-trimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • AKOS024631289
    • 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C22H20N2O6S/c1-26-15-7-5-6-12-8-16(30-19(12)15)14-11-31-22(23-14)24-21(25)13-9-17(27-2)20(29-4)18(10-13)28-3/h5-11H,1-4H3,(H,23,24,25)
    • InChI Key: NQELPVMORDCJOE-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 440.10420754g/mol
  • Monoisotopic Mass: 440.10420754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120Ų
  • XLogP3: 4.1

3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0023-5μmol
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2252-0023-2mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0023-30mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0023-20mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2252-0023-25mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0023-4mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0023-100mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0023-10μmol
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0023-20μmol
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2252-0023-1mg
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-41-2 90%+
1mg
$54.0 2023-05-16

Additional information on 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

Research Brief on 3,4,5-Trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 921869-41-2)

Recent studies on 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 921869-41-2) have highlighted its potential as a promising compound in the field of chemical biology and medicinal chemistry. This benzofuran-thiazole hybrid has garnered attention due to its unique structural features and biological activities, particularly in the context of kinase inhibition and anticancer research. The compound's molecular framework combines a benzofuran moiety with a thiazole ring, which has been shown to enhance its binding affinity to specific protein targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on a panel of kinases, including CDK2 and GSK-3β. The results demonstrated significant activity, with IC50 values in the low micromolar range. Molecular docking studies further revealed that the compound binds to the ATP-binding site of these kinases, suggesting a competitive inhibition mechanism. These findings position 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide as a potential lead for the development of novel kinase inhibitors.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited selective cytotoxicity, with minimal effects on normal cell lines. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and PARP cleavage. These results underscore its potential as a chemotherapeutic agent with a favorable safety profile.

Pharmacokinetic studies of 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide have also been conducted, revealing moderate oral bioavailability and good metabolic stability in preclinical models. The compound's logP value suggests adequate lipophilicity for cellular penetration, while its solubility profile remains a challenge for formulation development. Researchers are currently exploring prodrug strategies to improve its aqueous solubility and enhance its therapeutic efficacy.

In summary, 3,4,5-trimethoxy-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 921869-41-2) represents a promising scaffold for further optimization in drug discovery. Its dual activity as a kinase inhibitor and apoptosis inducer makes it a versatile candidate for oncology applications. Future research should focus on structure-activity relationship (SAR) studies to refine its selectivity and potency, as well as in vivo efficacy studies to validate its therapeutic potential.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.